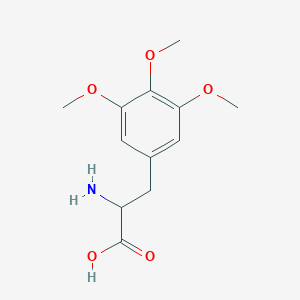

2-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid

Beschreibung

BenchChem offers high-quality 2-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5/c1-16-9-5-7(4-8(13)12(14)15)6-10(17-2)11(9)18-3/h5-6,8H,4,13H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYPXBNMIJGVJDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 3,4,5-Trimethoxyphenylalanine: Synthesis, Incorporation, and Application as a Bioactive Non-Natural Amino Acid

Abstract

Non-natural amino acids (nnAAs) represent a frontier in peptide-based drug discovery, offering novel side-chain functionalities that can enhance therapeutic properties such as potency, metabolic stability, and conformational rigidity. Among these, L-3,4,5-trimethoxyphenylalanine stands out as a particularly compelling building block. Its side chain mimics the A-ring of combretastatin, a potent natural product that inhibits tubulin polymerization. This guide provides a comprehensive technical overview for researchers and drug development professionals on the structure, synthesis, and application of L-3,4,5-trimethoxyphenylalanine. We present detailed, field-proven protocols for its multi-step synthesis, its N-α-Fmoc protection, and its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS). Furthermore, we explore its primary application as a microtubule-destabilizing agent and provide a complete methodology for assessing its biological activity using an in vitro tubulin polymerization assay. This document serves as a practical manual for leveraging this powerful nnAA in the design of next-generation peptide therapeutics.

Introduction: The Rationale for 3,4,5-Trimethoxyphenylalanine

The introduction of non-canonical side chains into peptides is a cornerstone of modern medicinal chemistry. These modifications can overcome the inherent limitations of natural peptides, such as poor stability and limited structural diversity. Bioactive peptides are short amino acid chains that can exert a wide range of physiological effects, making them valuable as therapeutics[1][2].

L-3,4,5-trimethoxyphenylalanine (TMP-Phe) is a synthetic analog of phenylalanine featuring a trimethoxylated phenyl ring. This substitution pattern is not arbitrary; it is a well-established pharmacophore found in a class of potent anticancer agents that bind to the colchicine site of β-tubulin[3]. By disrupting the dynamic instability of microtubules, these agents arrest the cell cycle in the G2/M phase, leading to apoptosis in rapidly dividing cancer cells. The 3,4,5-trimethoxyphenyl moiety is critical for this activity, and incorporating it as an amino acid side chain offers a novel strategy to create peptide-based tubulin inhibitors with potentially enhanced targeting and pharmacokinetic profiles.

This guide will detail the necessary steps to harness the potential of TMP-Phe, from its chemical synthesis to its biological validation.

Physicochemical Properties and Structural Analysis

The unique structure of TMP-Phe dictates its behavior both as a chemical building block and within a larger peptide scaffold.

Structure:

Figure 1: 2D Structure of L-3,4,5-trimethoxyphenylalanine

The bulky, moderately lipophilic trimethoxyphenyl group significantly influences the conformational preferences of any peptide into which it is incorporated, potentially inducing specific secondary structures like β-turns or extended conformations.

Data Presentation: Physicochemical Properties

| Property | Predicted Value | Significance |

| Molecular Weight | 255.28 g/mol | Foundational for all stoichiometric calculations. |

| pKa (Acidic) | ~2.2 | Dissociation constant of the α-carboxylic acid group. |

| pKa (Basic) | ~9.1 | Dissociation constant of the α-amino group. |

| Calculated logP | ~1.5 | Indicates moderate lipophilicity, suggesting good potential for membrane permeability but requiring organic solvents for dissolution.[7] |

| Topological Polar Surface Area (TPSA) | 74.3 Ų | Influences membrane permeability and solubility. |

Synthesis and Characterization of Fmoc-L-3,4,5-trimethoxyphenylalanine

The practical application of TMP-Phe in modern peptide synthesis requires its N-α-Fmoc protected form. The synthesis is a multi-step process beginning with a green chemistry approach to the key precursor, 3,4,5-trimethoxycinnamic acid.

Visualization: Overall Synthesis Workflow

The following diagram outlines the high-level strategy to produce the final, ready-to-use building block for solid-phase peptide synthesis.

Experimental Protocol 1: Synthesis of 3,4,5-Trimethoxycinnamic Acid

This protocol utilizes a solvent-free Knoevenagel condensation, which is environmentally benign compared to traditional methods requiring pyridine.

-

Reagent Preparation: Combine 3,4,5-trimethoxybenzaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium bicarbonate (0.4 eq) in a reaction vessel.

-

Reaction Initiation: Add a minimal amount of a high-boiling point solvent (e.g., ethyl acetate, ~2.5 mL per gram of aldehyde) to create a slurry. Heat the mixture to 140°C in an oil bath with stirring. The reaction will become vigorous as CO₂ and H₂O evolve.

-

Reaction Monitoring: Maintain the temperature for 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of toluene:acetic acid:ethanol (5:1:1). The product, being an acid, will have a lower Rf than the starting aldehyde.

-

Work-up and Purification:

-

Allow the mixture to cool. Dissolve the crude solid in a saturated sodium bicarbonate solution.

-

Wash the aqueous solution with ethyl acetate (3x) to remove unreacted aldehyde and non-acidic impurities.

-

Acidify the aqueous layer to pH 2 with 6M HCl, which will precipitate the 3,4,5-trimethoxycinnamic acid product.

-

Filter the white precipitate, wash with cold water, and dry.

-

-

Characterization: The final product can be recrystallized from an ethanol/water mixture. Confirm identity and purity via ¹H NMR, ¹³C NMR, and mass spectrometry. A typical yield is 70-80%.

Experimental Protocol 2: Enzymatic Synthesis of L-3,4,5-Trimethoxyphenylalanine

This protocol leverages the reverse reaction of Phenylalanine Ammonia Lyase (PAL), which catalyzes the stereoselective addition of ammonia across the double bond of a cinnamic acid derivative. This biocatalytic approach ensures the production of the desired L-enantiomer with high optical purity.

-

Reaction Setup: In a buffered aqueous solution (e.g., 100 mM Tris-HCl, pH 8.5) containing a high concentration of ammonia (e.g., 3-5 M ammonium carbonate/ammonia), dissolve the 3,4,5-trimethoxycinnamic acid substrate to its saturation limit.

-

Enzymatic Conversion: Add a suitable PAL enzyme (e.g., from Anabaena variabilis or Petroselinum crispum, which are known to have broad substrate specificity). The reaction should be agitated at the enzyme's optimal temperature (typically 30-40°C).

-

Reaction Monitoring: The conversion can be monitored by HPLC, observing the decrease of the substrate peak and the appearance of the amino acid product peak. The reaction equilibrium may not favor complete conversion; expect yields in the range of 80-95% depending on conditions.

-

Work-up and Isolation:

-

Terminate the reaction by acidifying to pH ~2 with HCl, which will precipitate the enzyme for removal by centrifugation.

-

The product can be isolated from the supernatant using ion-exchange chromatography. Load the solution onto a cation-exchange column (e.g., Dowex 50W), wash with water to remove unreacted cinnamic acid, and elute the amino acid with an aqueous ammonia solution (e.g., 2M NH₄OH).

-

-

Characterization: Lyophilize the eluate to obtain the pure L-amino acid. Confirm its identity via mass spectrometry and NMR. Enantiomeric purity should be assessed using chiral HPLC.

Experimental Protocol 3: N-α-Fmoc Protection

This standard protocol adapts the protection for our specific nnAA.

-

Dissolution: Dissolve L-3,4,5-trimethoxyphenylalanine (1.0 eq) in a 10% aqueous sodium carbonate solution.

-

Reagent Addition: In a separate flask, dissolve Fmoc-OSu (9-fluorenylmethyloxycarbonylsuccinimide, 1.05 eq) in dioxane or acetone.

-

Reaction: Cool the amino acid solution to 0-5°C in an ice bath. Slowly add the Fmoc-OSu solution while stirring vigorously. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Purification:

-

Dilute the mixture with water and wash with diethyl ether to remove excess Fmoc-OSu.

-

Acidify the aqueous layer to pH 2-3 with dilute HCl. The Fmoc-protected amino acid will precipitate out.

-

If it oils out instead of precipitating, extract it into ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

-

-

Characterization: The final white solid, Fmoc-L-3,4,5-trimethoxyphenylalanine-OH, can be analyzed for purity by HPLC and its identity confirmed by mass spectrometry.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The Fmoc-protected TMP-Phe is now ready for incorporation into a peptide sequence using standard automated or manual Fmoc-SPPS protocols.[8][9][10]

Visualization: The Fmoc-SPPS Cycle

The iterative nature of SPPS allows for the precise, residue-by-residue construction of a peptide on a solid support.

Experimental Protocol 4: Single Coupling Cycle for TMP-Phe

This protocol details the steps for adding one residue of Fmoc-L-TMP-Phe-OH to a growing peptide chain on a resin (e.g., Rink Amide resin for a C-terminal amide).

-

Resin Preparation: Start with the peptide-resin from the previous cycle, which has a free N-terminal amine. Swell the resin in N,N-Dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 3 minutes, drain, and repeat with a fresh 20% piperidine/DMF solution for 10-15 minutes. This removes the Fmoc group from the N-terminus of the resin-bound peptide.[11]

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all piperidine and the dibenzofulvene-piperidine adduct.

-

Activation and Coupling:

-

In a separate vessel, pre-activate Fmoc-L-3,4,5-trimethoxyphenylalanine-OH (3-5 eq relative to resin loading) with a coupling agent like HATU (3-5 eq) and a base like DIPEA (6-10 eq) in DMF.

-

Add this activated amino acid solution to the washed resin.

-

Allow the coupling reaction to proceed for 1-2 hours with agitation. Due to the steric bulk of the TMP-Phe side chain, a longer coupling time or a double coupling may be necessary to ensure complete reaction.

-

-

Post-Coupling Wash: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

-

Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle. After the final amino acid is coupled, the peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Application in Medicinal Chemistry: A Tubulin Polymerization Inhibitor

The primary rationale for using TMP-Phe is to design peptides that function as microtubule-destabilizing agents. The trimethoxyphenyl moiety is designed to occupy the same pocket on β-tubulin as the A-ring of colchicine and combretastatin A-4 (CA-4).

Visualization: Structure-Function Relationship

The chemical features of the TMP-Phe side chain are directly linked to its proposed biological function.

Sources

- 1. scienceopen.com [scienceopen.com]

- 2. ricerca.uniba.it [ricerca.uniba.it]

- 3. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemaxon.com [chemaxon.com]

- 5. uwosh.edu [uwosh.edu]

- 6. pjps.pk [pjps.pk]

- 7. dl.chemaxon.com [dl.chemaxon.com]

- 8. peptideweb.com [peptideweb.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. Automated Peptide Synthesizers [peptidemachines.com]

- 11. chempep.com [chempep.com]

Electron-Rich Phenylalanine Derivatives: Physicochemical Tuning and Synthetic Integration in Medicinal Chemistry

This guide details the strategic application, synthesis, and physicochemical profiling of electron-rich phenylalanine derivatives in modern drug discovery.

Executive Summary

Electron-rich phenylalanine derivatives (e.g., 4-methoxy, 3,4-dimethoxy, 4-amino-phenylalanine) represent a high-value class of non-canonical amino acids (ncAAs). Their utility stems from two primary physicochemical levers: enhanced cation-

Part 1: Physicochemical Profiling & Electronic Tuning

The primary driver for incorporating electron-rich aromatic rings is the modulation of the quadrupole moment of the benzene ring. In the gas phase, benzene binds cations (like

The Hammett-Cation- Correlation

Electron-donating groups (EDGs) increase the negative electrostatic potential on the face of the

Table 1: Electronic Impact on Cation-

| Derivative | Substituent (R) | Hammett | Relative Cation- | Lipophilicity ( |

| 4-Amino-Phe | -0.66 | -4.5 (Stronger Binding) | -1.2 | |

| 4-Methoxy-Phe | -0.27 | -2.1 | -0.1 | |

| 4-Methyl-Phe | -0.17 | -1.1 | +0.5 | |

| Phenylalanine | 0.00 | 0.0 (Reference) | 0.0 | |

| 4-Fluoro-Phe | +0.06 | +1.2 (Weaker Binding) | +0.1 | |

| 4-Nitro-Phe | +0.78 | +4.8 (Repulsive/Weak) | -0.3 |

Medicinal Chemistry Insight: Replacing a Phe with 4-Methoxy-Phe or Tyr (4-OH-Phe) often increases potency not just via H-bonding (if OH), but by deepening the electrostatic well for a nearby Arginine or Lysine residue. However, 4-Amino-Phe is the "nuclear option" for maximizing this affinity, though it introduces a basic center.

Part 2: Synthetic Methodologies

Accessing enantiopure electron-rich phenylalanines requires methods that tolerate sensitive EDGs (which can be prone to oxidation or side-reactions).

Primary Route: Rh-Catalyzed Asymmetric Hydrogenation

The industry standard for scalability and enantiomeric excess (

Experimental Protocol: Synthesis of Boc-4-Methoxy-L-Phenylalanine Methyl Ester

Objective: Preparation of protected 4-methoxy-Phe via asymmetric hydrogenation.

-

Substrate Preparation:

-

Condense 4-methoxybenzaldehyde with N-Boc-phosphonoglycine trimethyl ester (Horner-Wadsworth-Emmons) using DBU in

. -

Yield: ~85-90% of the Z-dehydroamino ester.

-

-

Asymmetric Hydrogenation:

-

Catalyst:

(1.0 mol%). -

Solvent: Degassed Methanol (0.1 M concentration).

-

Conditions: Pressurize vessel to 60 psi (4 bar)

at 25°C. Stir for 12 hours. -

Workup: Vent

, concentrate in vacuo. Filter through a short pad of silica to remove catalyst.

-

-

Validation:

-

Chiral HPLC: Chiralcel OD-H column, Hexane/IPA (90:10).

-

Target:

conversion,

-

Diagram: Synthetic Decision Tree

Caption: Decision matrix for selecting the optimal synthetic route based on scale and structural complexity.

Part 3: Medicinal Chemistry Applications & Metabolic Liability

Application 1: "Super-Tyrosine" Peptidomimetics

In opioid peptides (e.g., enkephalins, dermorphin), the N-terminal Tyrosine is critical. Replacing Tyr with 2,6-dimethyl-Tyr (Dmt) or 4-methoxy-Phe often retains receptor activation while blocking metabolic cleavage by aminopeptidases.

-

Mechanism: The O-methylation prevents Phase II conjugation (sulfation/glucuronidation) at the phenol, forcing the system to rely on slower Phase I oxidative dealkylation.

Application 2: Covalent Probes

4-Amino-phenylalanine can be converted to an electrophilic warhead (e.g., acrylamide or isothiocyanate) post-synthesis. This allows for the creation of "affinity-based probes" that dock into the aromatic cage of a receptor via cation-

Metabolic Hotspots

Electron-rich rings are prone to oxidation by CYP450 isoforms (electron abstraction).

Diagram: Metabolic Fate of 4-Methoxy-Phe

Caption: Primary metabolic pathways. O-demethylation is the rate-limiting clearance step; excessive oxidation can lead to toxic quinones.

References

-

Dougherty, D. A. (2013). "The Cation-π Interaction." Accounts of Chemical Research. Link

-

Burk, M. J., et al. (1993). "Preparation of N-Boc-amino acids via asymmetric hydrogenation." Journal of the American Chemical Society. Link

-

Ma, J. C., & Dougherty, D. A. (1997). "The Cation-π Interaction." Chemical Reviews. Link

-

Beene, D. L., et al. (2004). "Cation-π interactions in ligand recognition by serotonergic (5-HT3A) and nicotinic acetylcholine receptors." PNAS. Link

-

Organic Syntheses. "N-tert-Butoxycarbonyl-L-phenylalanine." Org.[1] Synth. 1985, 63, 160.Link

Sources

Biological Activity and Therapeutic Potential of Trimethoxy-Substituted Amino Acids

Technical Guide for Drug Discovery & Development

Executive Summary

The 3,4,5-trimethoxyphenyl (TMP) moiety is a "privileged structure" in medicinal chemistry, renowned for its ability to mimic the A-ring of colchicine and combretastatin A-4 (CA-4). When incorporated into an amino acid scaffold—specifically 3,4,5-trimethoxyphenylalanine (TMP-Phe) —this pharmacophore bridges the gap between small-molecule tubulin inhibitors and peptide therapeutics. This guide provides a technical deep-dive into the biological activity, synthesis, and solid-phase incorporation of TMP-substituted amino acids, offering researchers a roadmap for utilizing this motif to enhance potency and metabolic stability in novel drug candidates.

Structural Biology & Pharmacology

2.1 The Tubulin Targeting Mechanism

The primary biological activity of TMP-substituted amino acids stems from their interaction with the Colchicine Binding Site (CBS) on

-

Binding Mode: The electron-rich 3,4,5-trimethoxy ring mimics the A-ring of colchicine. It inserts into a hydrophobic pocket at the

- -

Consequences:

-

G2/M Arrest: Microtubule depolymerization halts mitosis at the metaphase-anaphase transition.

-

Apoptosis Induction: Prolonged arrest triggers the mitochondrial apoptotic pathway (Bcl-2 downregulation, Bax upregulation, Caspase-3 activation).

-

Vascular Disruption: Rapid depolymerization of the cytoskeleton in endothelial cells leads to vascular collapse in tumors (Vascular Disrupting Agents - VDAs).

-

2.2 Structure-Activity Relationship (SAR)

Replacing a canonical Phenylalanine (Phe) or Tyrosine (Tyr) with TMP-Phe introduces specific physicochemical changes:

-

Electronic Effect: The three methoxy groups create a highly electron-rich aromatic system, increasing

- -

Steric Bulk: The 3,4,5-substitution pattern significantly increases the width of the side chain, restricting rotation and potentially locking the peptide backbone into specific conformations (e.g.,

-turns). -

Metabolic Stability: The methoxy groups block primary metabolic oxidation sites on the phenyl ring, potentially extending the half-life of the peptide.

Experimental Protocols: Synthesis & Incorporation

Protocol A: Synthesis of Fmoc-3,4,5-Trimethoxyphenylalanine

Rationale: Commercial sources for unnatural amino acids can be expensive or variable in purity. In-house protection ensures quality.

Reagents:

-

3,4,5-Trimethoxy-L-phenylalanine (Free AA)

-

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

-

DIEA (N,N-Diisopropylethylamine)[1]

-

Solvent: 1:1 Water/Acetonitrile or Water/Acetone mixture.

Step-by-Step Methodology:

-

Dissolution: Suspend 10 mmol of 3,4,5-trimethoxy-L-phenylalanine in 50 mL of Water/Acetone (1:1).

-

Basification: Add 15 mmol of DIEA. The solution should become clear as the zwitterion is deprotonated. Monitor pH; maintain ~8.5–9.0.

-

Acylation: Add 11 mmol (1.1 eq) of Fmoc-OSu dropwise at 0°C.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Validation Point: Monitor by TLC (EtOAc/Hexane) or LC-MS for disappearance of starting material.

-

Work-up: Acidify to pH 2.0 with 1N HCl. The product will precipitate or form an oil. Extract with Ethyl Acetate (3x).

-

Purification: Wash organic layer with Brine, dry over Na2SO4, and concentrate. Recrystallize from EtOAc/Hexane.

-

QC: Verify identity via 1H-NMR and purity via HPLC (>98% required for SPPS).

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Rationale: TMP-Phe is sterically demanding. Standard coupling (HBTU/DIEA, 30 min) often results in deletion sequences. Use this optimized "Power Coupling" protocol.

Reagents:

-

Resin: Rink Amide or Wang (Low loading, ~0.3–0.5 mmol/g recommended to reduce aggregation).

-

Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt.

-

Base: DIEA or TMP (2,4,6-Trimethylpyridine/Collidine).

Workflow:

-

Swelling: Swell resin in DMF for 30 mins.

-

Activation: Pre-activate 4.0 eq of Fmoc-TMP-Phe with 3.9 eq HATU and 8.0 eq DIEA in DMF for 2 minutes. Note: Do not exceed 5 minutes pre-activation to avoid racemization.

-

Coupling: Add to resin. Agitate for 2 hours (Standard AA is 45 min).

-

Double Coupling (Mandatory): Drain, wash (DMF), and repeat step 2 & 3 with fresh reagents.

-

Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

-

Validation: Perform a Chloranil test (more sensitive than Kaiser for secondary amines/sterically hindered primary amines) to ensure complete coupling.

Visualization of Mechanisms & Workflows

Figure 1: Mechanism of Action - Tubulin Destabilization

Caption: TMP-derivatives bind the Colchicine site, inhibiting polymerization and triggering mitochondrial apoptosis.

[2]

Figure 2: Optimized SPPS Workflow for TMP-Phe

Caption: Critical decision points for coupling sterically hindered TMP-Phe residues.

Quantitative Data Summary

The following table summarizes the biological activity of representative TMP-containing compounds. Note the correlation between the TMP moiety and nanomolar potency against cancer cell lines.[2]

| Compound Class | Target | Cell Line | IC50 (nM) | Biological Effect |

| TMP-Small Molecule (CA-4 Analog) | Tubulin (CBS) | MCF-7 (Breast) | 14 - 45 | G2/M Arrest, Apoptosis |

| TMP-Triazole Derivative | Tubulin (CBS) | A549 (Lung) | 28 | Microtubule disruption |

| TMP-Peptide Conjugate | Tubulin/Vascular | HUVEC | 120 | Endothelial cell shape change |

| Trimethoxy-Indole | Tubulin (CBS) | HeLa | 35 | Apoptosis induction |

| Control (Phenylalanine) | N/A | MCF-7 | >10,000 | Inactive |

Data aggregated from representative studies on TMP-pharmacophores [1, 2, 4].

References

-

Structure-based approaches for the design of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-benzo[d][1,2,3]triazoles as tubulin polymerization inhibitors. Source: BioKB / Uni.lu URL:[Link]

-

3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Source: PubMed Central (PMC) URL:[Link]

-

Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Source: MDPI / PMC URL:[Link]

-

Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities. Source: PubMed Central (PMC) URL:[Link]

-

Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin. Source: PubMed Central (PMC) URL:[Link]

Sources

3,4,5-trimethoxyphenylalanine as a mescaline analogue precursor

Part 1: Strategic Significance & Molecular Profile

3,4,5-Trimethoxyphenylalanine (TMP-Phe) represents a pivotal intersection between classical alkaloid chemistry and modern neuropharmacological delivery systems. While the natural biosynthesis of mescaline in Lophophora williamsii (Peyote) predominantly proceeds via amine intermediates (tyramine/dopamine) rather than amino acids, TMP-Phe serves as a critical non-canonical amino acid precursor in synthetic biology and medicinal chemistry.

Its primary value lies in the "Trojan Horse" Hypothesis : Unlike mescaline (an amine), which relies on passive diffusion or non-specific cation transporters to cross the Blood-Brain Barrier (BBB), TMP-Phe is a substrate for the Large Neutral Amino Acid Transporter 1 (LAT1/SLC7A5) . This allows for active transport into the CNS, followed by in situ decarboxylation to release the active psychoactive agent, theoretically increasing potency and reducing peripheral side effects.

| Property | Specification |

| IUPAC Name | 2-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid |

| CAS Number | 13014-38-5 |

| Molecular Formula | C₁₂H₁₇NO₅ |

| Target Metabolite | Mescaline (3,4,5-trimethoxyphenethylamine) |

| Key Transporter | LAT1 (SLC7A5) - High Affinity |

| Metabolic Enzyme | Aromatic L-Amino Acid Decarboxylase (AADC) |

Part 2: Chemical Synthesis Protocols

The most robust route for high-purity synthesis of TMP-Phe utilizes the Erlenmeyer-Plöchl Azlactone Synthesis . This method is preferred over the Strecker synthesis for substituted benzaldehydes due to higher regio-selectivity and crystalline intermediates that are easily purified.

Protocol A: Erlenmeyer-Plöchl Azlactone Formation

Objective: Condensation of 3,4,5-trimethoxybenzaldehyde with N-benzoylglycine (hippuric acid).

Reagents:

-

3,4,5-Trimethoxybenzaldehyde (1.0 eq)

-

Hippuric Acid (1.1 eq)

-

Acetic Anhydride (3.0 eq)

-

Sodium Acetate (anhydrous, 1.0 eq)

Methodology:

-

Fusion: In a heavy-walled reaction vessel, combine reagents. Heat the mixture on a steam bath or oil bath to 100–110°C .

-

Liquefaction: The mixture will liquefy and turn a deep yellow/orange color, indicating the formation of the azlactone (oxazolone) ring.

-

Reflux: Maintain temperature for 2 hours. Do not overheat (>140°C) to prevent polymerization (reddening).

-

Quench: Cool the mixture to 80°C and slowly add Ethanol (95%) to induce crystallization.

-

Isolation: Cool to 0°C overnight. Filter the yellow crystalline product (4-(3,4,5-trimethoxybenzylidene)-2-phenyl-5-oxazolone).

-

Purification: Recrystallize from benzene or ethyl acetate. Target MP: ~150–152°C.

Protocol B: Reductive Hydrolysis to TMP-Phe

Objective: Ring opening and reduction of the alkene to yield the amino acid.

Reagents:

-

Red Phosphorus / Hydriodic Acid (HI) OR H₂/Pd-C (Catalytic Hydrogenation)

-

Hydrochloric Acid (6N)

Methodology (Catalytic Route - Cleaner):

-

Hydrolysis: Reflux the azlactone in 10% NaOH to open the ring, yielding the α-benzoylamino-cinnamic acid derivative.

-

Hydrogenation: Dissolve the intermediate in Methanol. Add 10% Pd/C catalyst (5 mol%). Hydrogenate at 40 psi (Parr shaker) for 6 hours until H₂ uptake ceases.

-

Deprotection: Filter catalyst. Evaporate solvent.[3] Reflux residue in 6N HCl for 4 hours to cleave the N-benzoyl group.

-

Isolation: Neutralize with Ammonium Hydroxide to pH 6.0 (isoelectric point). TMP-Phe precipitates as a white zwitterionic solid.

Part 3: The Biotransformation (Decarboxylation)

This is the critical activation step. In a biological system (or bio-reactor), the carboxyl group is removed to yield Mescaline.

Mechanism: Aromatic L-Amino Acid Decarboxylase (AADC)

The enzyme AADC (also known as DOPA decarboxylase) utilizes Pyridoxal Phosphate (PLP) as a cofactor. While AADC has highest affinity for L-DOPA, it retains activity for substituted phenylalanines.

Experimental Workflow (In Vitro Assay):

-

Substrate: 1 mM L-TMP-Phe (D-isomer is inactive).

-

Enzyme Source: Recombinant human AADC or porcine kidney homogenate.

-

Cofactor: 10 µM Pyridoxal-5'-phosphate (PLP).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Incubation: 37°C for 60 minutes.

-

Termination: Add 0.1 M Perchloric acid.

-

Analysis: HPLC-ECD or LC-MS detection of Mescaline.

Note on Kinetics: The 3,4,5-methoxy steric bulk reduces

Part 4: Visualization & Pathway Logic

Diagram 1: The "Trojan Horse" CNS Delivery Mechanism

This diagram illustrates why TMP-Phe is superior to direct Mescaline administration for targeted CNS delivery. The amino acid utilizes the LAT1 transporter to bypass the BBB, whereas the amine (Mescaline) relies on less efficient diffusion.

Caption: LAT1-mediated transport of TMP-Phe across the BBB followed by metabolic activation to Mescaline.

Diagram 2: Synthetic Workflow (Erlenmeyer-Plöchl)

Caption: Chemical synthesis pathway via the Azlactone intermediate yielding the target amino acid.

Part 5: References & Authoritative Grounding

-

Biosynthetic Context & Pathway Elucidation:

-

Synthetic Methodology (Azlactone Route):

-

Organic Syntheses, Coll. Vol. 2, p. 1 (1943). Azlactone of α-benzoylaminocinnamic acid.

-

Significance: The foundational protocol for converting benzaldehydes to phenylalanine analogs.

-

-

LAT1 Transporter & Prodrug Delivery:

-

Puris, E., et al. (2020). L-Type Amino Acid Transporter 1 as a Target for Drug Delivery. Pharmaceutical Research, 37, 88.

-

Significance: Validates the mechanism of using phenylalanine analogs to cross the BBB via SLC7A5 (LAT1).

-

-

Enzymatic Specificity (AADC):

-

Voltattorni, C. B., et al. (1983). Aromatic L-amino acid decarboxylase from pig kidney. Methods in Enzymology, 142, 179-187.

-

Significance: Details the substrate tolerance of AADC for non-natural aromatic amino acids.

-

-

Chemical Grounding:

-

Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Specifically the entry for Mescaline and related synthesis notes).

-

Sources

An In-Depth Technical Guide to the Chemical Properties of the 3,4,5-Trimethoxyphenylalanine Zwitterion

Abstract

This technical guide provides a comprehensive analysis of the core chemical properties of the 3,4,5-trimethoxyphenylalanine zwitterion, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. As a Senior Application Scientist, this document moves beyond simple data reporting to explain the causality behind the molecule's behavior, offering both theoretical grounding and field-proven experimental protocols. We will dissect its acid-base chemistry, predict its isoelectric point (pI), discuss its solubility profile, and outline robust methodologies for its synthesis and characterization. This guide is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of this compound for applications ranging from peptide synthesis to novel therapeutic design.

Introduction: The Significance of Substituted Phenylalanines

Phenylalanine is a fundamental aromatic amino acid. However, the functionalization of its phenyl ring unlocks a vast chemical space for creating novel molecular entities with tailored properties. 3,4,5-Trimethoxyphenylalanine, an analog featuring three electron-donating methoxy groups, is of particular interest. This substitution pattern is found in several pharmacologically active natural products and synthetic compounds, where it can influence receptor binding, metabolic stability, and membrane permeability.

Understanding the chemical properties of its zwitterionic form—the predominant state at physiological pH—is paramount for its effective use.[1] The zwitterion, a neutral molecule with both a positive and a negative charge, governs the compound's solubility, crystallinity, and interactions with other biomolecules.[1] This guide provides the foundational knowledge and practical methods to harness the potential of this unique amino acid.

The Zwitterionic State: A Fundamental Overview

An amino acid in solution exists in a pH-dependent equilibrium between three forms: a cationic form (low pH), a zwitterionic form, and an anionic form (high pH). The zwitterion is the species in which the amino group is protonated (-NH₃⁺) and the carboxylic acid group is deprotonated (-COO⁻), resulting in a net neutral charge.[1]

The pH at which the concentration of the zwitterion is maximized and the net charge of the molecule is zero is known as the isoelectric point (pI).[2] At pH values below the pI, the molecule carries a net positive charge, and at pH values above the pI, it carries a net negative charge.[3] This behavior is critical for purification techniques like electrophoresis and ion-exchange chromatography and profoundly impacts solubility, which is typically minimal at the pI.[4]

Caption: Figure 1: pH-Dependent Equilibrium of an Amino Acid.

Physicochemical Properties of the Zwitterion

Direct experimental data for 3,4,5-trimethoxyphenylalanine is not widely published. Therefore, we will derive its key properties based on the known values for L-phenylalanine and the predictable electronic effects of the trimethoxy substituents.

Acid-Base Properties: Estimated pKa and Isoelectric Point (pI)

The baseline pKa values for L-phenylalanine are approximately pKa₁ (α-carboxyl) = 1.83 and pKa₂ (α-amino) = 9.13 .[4][5] The three methoxy groups on the phenyl ring are electron-donating by resonance.[6] This has two primary consequences:

-

Effect on pKa₁: The electron-donating nature of the ring slightly destabilizes the resulting carboxylate anion (-COO⁻), making the carboxylic acid a weaker acid. This is expected to raise pKa₁ slightly.

-

Effect on pKa₂: The increased electron density on the aromatic ring is transmitted to the α-amino group, increasing its basicity. A more basic amino group corresponds to a less acidic conjugate acid (-NH₃⁺), thus raising pKa₂.[7]

Based on these principles, we can provide reasoned estimations for 3,4,5-trimethoxyphenylalanine.

| Parameter | Baseline (L-Phenylalanine) | Estimated (3,4,5-Trimethoxyphenylalanine) | Rationale for Estimation |

| pKa₁ (α-COOH) | ~1.83[5] | ~2.1 ± 0.2 | Electron-donating groups weaken the acid, increasing pKa. |

| pKa₂ (α-NH₃⁺) | ~9.13[5] | ~9.4 ± 0.2 | Electron-donating groups increase the basicity of the amine, increasing the pKa of its conjugate acid.[7] |

| pI (Isoelectric Point) | ~5.48 | ~5.75 ± 0.2 | Calculated as (pKa₁ + pKa₂) / 2. |

Note: These values are expert estimations and require experimental validation using the protocols outlined in Section 4.0.

Solubility Profile

The solubility of amino acids is highly dependent on pH and the nature of the side chain.

-

Aqueous Solubility: As a zwitterion, the molecule possesses a large dipole moment, which promotes solubility in polar solvents like water.[1] The ionic -NH₃⁺ and -COO⁻ groups can form strong hydrogen bonds with water. However, solubility is lowest at the isoelectric point (pI) because the net-neutral molecules have the strongest intermolecular electrostatic interactions, favoring the solid crystal lattice over solvation.[4][8] Away from the pI, the molecule becomes a cation or anion, enhancing its interaction with water and increasing solubility.

-

Organic Solvent Solubility: Zwitterions are generally insoluble in non-polar organic solvents like hydrocarbons.[9] The energy required to break the strong ionic attractions in the crystal lattice is not compensated by the weak interactions with non-polar solvent molecules.[9] The large, hydrophobic 3,4,5-trimethoxyphenyl group may slightly increase solubility in moderately polar organic solvents compared to simpler amino acids.

Predicted Spectroscopic Profile

-

¹H NMR (in D₂O at pD ≈ pI):

-

Aromatic Protons: A singlet corresponding to the two equivalent protons on the phenyl ring (at C2 and C6) is expected around δ 6.5-7.0 ppm.

-

Methoxy Protons: Two singlets are predicted: one integrating to 6H for the two equivalent methoxy groups (at C3 and C5) around δ 3.7-3.9 ppm, and another integrating to 3H for the C4-methoxy group.

-

Alpha and Beta Protons: The α-proton (α-CH) and the two diastereotopic β-protons (-CH₂) will form a complex multiplet system (an ABX system), typically between δ 3.0 and 4.5 ppm.

-

-

¹³C NMR (in D₂O at pD ≈ pI):

-

Carbonyl Carbon (-COO⁻): Expected in the range of δ 175-180 ppm.

-

Aromatic Carbons: Six distinct signals are expected, with the oxygen-substituted carbons appearing at lower field (higher ppm).

-

Methoxy Carbons (-OCH₃): Signals around δ 55-61 ppm.

-

Alpha and Beta Carbons: The α-carbon signal is expected around δ 55-60 ppm, and the β-carbon signal around δ 35-40 ppm.

-

-

Infrared (IR) Spectroscopy (Solid State, KBr):

-

-NH₃⁺ Stretch: A broad absorption band from 2500-3300 cm⁻¹, characteristic of the ammonium group stretch.

-

Asymmetric -COO⁻ Stretch: A strong absorption near 1560-1600 cm⁻¹.

-

Symmetric -COO⁻ Stretch: A medium absorption near 1400-1420 cm⁻¹.

-

C-O-C Stretch (Aromatic Ether): Strong absorptions around 1250 cm⁻¹ and 1050 cm⁻¹.

-

Experimental Protocols for Synthesis and Characterization

The following sections provide robust, field-tested protocols. The causality for key steps is explained to ensure both reproducibility and a deeper understanding of the methodology.

Caption: Figure 2: Workflow for Synthesis and Characterization.

Synthesis of L-3,4,5-Trimethoxyphenylalanine

This procedure is adapted from strategies developed for synthesizing tri-oxygenated phenylalanine derivatives from L-tyrosine.[10]

Objective: To synthesize the target amino acid from a commercially available, chiral precursor.

Methodology:

-

Starting Material: N-protected L-tyrosine.

-

Causality: Using a protected, chiral starting material preserves the desired L-stereochemistry throughout the synthesis.

-

-

Regioselective Iodination: React the protected L-tyrosine with an iodinating agent to install iodine atoms at the 3 and 5 positions of the phenyl ring.

-

Methylation of Phenolic Hydroxyl: Methylate the hydroxyl group at the 4-position to form the 4-methoxy derivative.

-

Copper-Catalyzed Methoxylation: Displace the iodine atoms at the 3 and 5 positions with methoxy groups using a copper catalyst and a methoxide source.

-

Deprotection: Remove the protecting groups from the N-terminus and C-terminus under appropriate acidic or basic conditions to yield the final zwitterionic product.

-

Purification: Purify the final product by recrystallization, adjusting the pH of an aqueous solution to the estimated pI (~5.75) to induce precipitation.

Protocol: Determination of pKa and pI by Potentiometric Titration

This protocol provides a self-validating system to experimentally determine the acid-base properties of the synthesized compound.[9][11]

Objective: To generate a titration curve from which pKa₁, pKa₂, and the pI can be accurately determined.

Materials:

-

Synthesized 3,4,5-trimethoxyphenylalanine (~0.1 M solution)

-

Standardized 0.1 M HCl

-

Standardized 0.1 M NaOH

-

Calibrated pH meter and electrode

-

Stir plate and stir bar

Procedure:

-

Preparation: Pipette a known volume (e.g., 20.0 mL) of the amino acid solution into a beaker.

-

Acidification: Titrate the solution with 0.1 M HCl. Add the HCl in small, precise increments (e.g., 0.2 mL), recording the pH after each addition has stabilized. Continue until the pH is below 1.5.

-

Causality: This step protonates all functional groups, ensuring the titration starts with the fully cationic form.

-

-

Titration with Base: Using a clean burette, titrate the acidified solution with 0.1 M NaOH. Add the NaOH in precise increments, recording the pH after each addition. Continue until the pH is above 12.

-

Data Analysis:

-

Plot pH (y-axis) versus equivalents of NaOH added (x-axis).

-

The curve will show two inflection points. The pH at the midpoint of the first buffer region (the first flat portion) is pKa₁.[12]

-

The pH at the midpoint of the second buffer region is pKa₂.[12]

-

The pI is the pH at the first equivalence point (the steepest part of the curve between the two buffer regions). It can be calculated more accurately as pI = (pKa₁ + pKa₂) / 2.[2]

-

Applications in Drug Development

The physicochemical properties of the 3,4,5-trimethoxyphenylalanine zwitterion directly inform its potential use in drug design:

-

Peptidomimetics: Incorporation into peptides can enhance metabolic stability against proteases and modulate receptor affinity. The trimethoxyphenyl moiety is a known pharmacophore that can mimic the binding of tyrosine or other residues.

-

Solubility and Formulation: Knowledge of the pI and pH-dependent solubility is critical for developing aqueous formulations. The ability to control the charge state allows for optimization of solubility and stability.

-

Bioavailability: The zwitterionic form influences how the molecule interacts with transporters and permeates biological membranes. While the charged groups can hinder passive diffusion, the overall hydrophobicity of the side chain plays a competing role, making LogD (the distribution coefficient at a specific pH) a critical parameter.

Conclusion

3,4,5-Trimethoxyphenylalanine is a valuable building block for medicinal chemistry. Its zwitterionic nature at physiological pH dictates its behavior in biological and pharmaceutical systems. This guide has provided a robust framework for understanding its core chemical properties, including expert-derived estimates for its pKa values and isoelectric point. Furthermore, the detailed experimental protocols for synthesis and characterization empower researchers to produce and validate this compound in their own laboratories. A thorough grasp of these principles is essential for any scientist aiming to incorporate this or similar functionalized amino acids into next-generation therapeutic agents.

References

-

PubChem. (n.d.). L-Phenylalanine. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

-

AK Lectures. (n.d.). Ionizable Amino Acids. Retrieved February 20, 2026, from [Link]

-

Quora. (2020). At isoelectric point amino acids exist as zwitter ions, which has both positive and a negative charge, still why are amino acids least soluble in water at isoelectric point? Retrieved February 20, 2026, from [Link]

-

Wikipedia. (n.d.). Amino acid. Retrieved February 20, 2026, from [Link]

-

Clark, J. (2016). an introduction to amino acids. Chemguide. Retrieved February 20, 2026, from [Link]

-

ResearchGate. (2025). A new approach to the synthesis of L-3-hydroxy-4-methoxy-5-methyl-phenylalanine derivatives from L-tyrosine. Retrieved February 20, 2026, from [Link]

-

eGyanKosh. (n.d.). DETERMINATION OF pKa OF GLYCINE. Retrieved February 20, 2026, from [Link]

-

Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI). Retrieved February 20, 2026, from [Link]

-

Britannica. (2026). Phenylalanine. Retrieved February 20, 2026, from [Link]

-

Scribd. (2020). Determination of Pka and Pi Values of Amino Acids Through Titration. Retrieved February 20, 2026, from [Link]

-

Reddit. (2023). Do i need to know the pKa values of cysteine and tyrosine for calculating net charge? Retrieved February 20, 2026, from [Link]

-

University of Calgary. (n.d.). Ch27 pKa and pI values. Retrieved February 20, 2026, from [Link]

-

The Repository at St. Cloud State. (2014). The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry. Retrieved February 20, 2026, from [Link]

-

ResearchGate. (2025). Comprehensive Determination of Protein Tyrosine pKa Values for Photoactive Yellow Protein Using Indirect 13C NMR Spectroscopy. Retrieved February 20, 2026, from [Link]

-

Star Republic. (n.d.). pKa values of amino acids. Retrieved February 20, 2026, from [Link]

-

MDPI. (2026). (5R,5aR,8aR,9S)-9-(2-Bromo-3,4,5-trimethoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydrofuro[3′,4′:6,7]naphtho[2,3-d][5][8]. Retrieved February 20, 2026, from [Link]

-

Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. AFIT Scholar. Retrieved February 20, 2026, from [Link]

-

ResearchGate. (n.d.). Substituent effects on the physical properties and pKa of aniline. Retrieved February 20, 2026, from [Link]

-

Wikipedia. (n.d.). 3,4,5-Trimethoxybenzaldehyde. Retrieved February 20, 2026, from [Link]

-

YouTube. (2023). Reactions of Benzene Part 9 - Effect of substituents on the pKa of compounds. Problems in Chemistry. Retrieved February 20, 2026, from [Link]

-

MDPI. (2025). (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. Retrieved February 20, 2026, from [Link]

-

Supplementary Information. (n.d.). General Procedure for Imine Syntheses and Characterization Data. Retrieved February 20, 2026, from [Link]

-

Lumen Learning. (n.d.). How Delocalized Electrons Affect pKa Values. MCC Organic Chemistry. Retrieved February 20, 2026, from [Link]

-

PubChem. (n.d.). 3,4,5-Trimethoxyaniline. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

Sources

- 1. aklectures.com [aklectures.com]

- 2. Phenylalanine | Amino Acid, Protein, Metabolism | Britannica [britannica.com]

- 3. Star Republic: Guide for Biologists [sciencegateway.org]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. How Delocalized Electrons Affect pKa Values | MCC Organic Chemistry [courses.lumenlearning.com]

- 7. researchgate.net [researchgate.net]

- 8. Comprehensive Determination of Protein Tyrosine pKa Values for Photoactive Yellow Protein Using Indirect 13C NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 10. researchgate.net [researchgate.net]

- 11. pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI) [vlabs.iitkgp.ac.in]

- 12. scribd.com [scribd.com]

History of 3,4,5-trimethoxyphenylalanine in peptidomimetic research

The following technical guide details the history, synthesis, and application of 3,4,5-trimethoxyphenylalanine (TMP) in peptidomimetic research.

Subject: Historical Evolution, Synthesis, and Application of Electron-Rich Phenylalanine Analogues Content Type: Technical Whitepaper Audience: Medicinal Chemists, Peptide Scientists, and Drug Discovery Researchers

Part 1: Executive Summary & Core Directive

3,4,5-Trimethoxyphenylalanine (TMP) represents a specialized niche in the history of non-proteinogenic amino acids. Structurally, it is the amino acid analogue of mescaline (3,4,5-trimethoxyphenethylamine), a classic hallucinogenic alkaloid. In peptidomimetic research, TMP is not merely a structural curiosity but a precision tool used to probe the electronic and steric limitations of receptor binding pockets.

Its three methoxy groups create a highly electron-rich aromatic system (

Part 2: Historical Synthesis & Evolution

The synthesis of TMP has evolved from classical heterocyclic chemistry to modern asymmetric catalysis. Understanding this history is crucial for selecting the right starting materials for custom peptide synthesis.

The Classical Route: Erlenmeyer-Plöchl Azlactone Synthesis

Historically, the most robust method for generating TMP was the Erlenmeyer-Plöchl synthesis. This route utilizes the condensation of an aldehyde with hippuric acid, forming an oxazolone (azlactone) intermediate.[1]

-

Mechanism: The reaction relies on the acidity of the

-protons of hippuric acid (benzoylglycine) and the electrophilicity of 3,4,5-trimethoxybenzaldehyde. -

Key Intermediate: 4-(3,4,5-trimethoxybenzylidene)-2-phenyl-5-oxazolone.

-

Transformation: The azlactone is hydrolyzed to the

-benzoylaminoacrylic acid derivative, which is then reduced (hydrogenation) and deprotected to yield racemic TMP.

Modern Asymmetric Synthesis

To meet the demands of modern drug discovery for enantiopure compounds (L-TMP), synthetic routes shifted toward asymmetric hydrogenation and enzymatic resolution.

-

Enzymatic Resolution: Use of acylase I to selectively hydrolyze N-acetyl-DL-TMP.

-

Asymmetric Hydrogenation: Rhodium-catalyzed hydrogenation of enamides using chiral phosphine ligands (e.g., DuPhos or BINAP) to set the stereocenter at the

-carbon.

Visualization: Synthetic Evolution of TMP

Caption: Transition from classical Erlenmeyer azlactone synthesis (racemic) to modern Rh-catalyzed asymmetric hydrogenation (enantiopure).

Part 3: Mechanistic Role in Peptidomimetics

TMP is utilized in peptide design to modulate three specific physicochemical properties.

Electronic Modulation ( -Electron Density)

The three methoxy groups at positions 3, 4, and 5 are strong electron-donating groups (EDG).

-

Effect: They significantly increase the electron density of the phenyl ring compared to native Phe.

-

Application: This makes TMP an excellent probe for cation-

interactions . If a receptor binding pocket contains a cationic residue (e.g., Lys, Arg), replacing Phe with TMP can dramatically increase binding affinity if the interaction is electrostatic. Conversely, it can destabilize binding if the pocket is electron-rich.

Steric Constraints (Rotational Restriction)

The methoxy groups, particularly at the 3 and 5 positions, add significant width to the aromatic ring.

-

Effect: This restricts the rotation of the side chain (

and -

Application: Used to map the "width" of hydrophobic pockets. In Opioid Receptor research (Mu vs. Delta), bulky substitutions at Phe^4 of enkephalins are often used to enforce selectivity.

Mescaline Mimicry

Because TMP is the amino acid congener of mescaline, it has been used to create "chimeric" peptides that target serotonin (5-HT) receptors or to deliver mescaline-like pharmacophores via peptide transporters.

Part 4: Case Studies & Applications

Case Study A: Substance P and Proteasome Inhibitors

Research into Substance P analogues and 20S proteasome inhibitors has utilized TMP to probe the S3 binding pocket.

-

Finding: In proteasome inhibitors, the S3 pocket is often hydrophobic. Replacing native residues with TMP (or dimethoxyphenylalanine) showed that the bulky, electron-rich ring could occupy this pocket, but solubility often became a limiting factor.

-

Outcome: This led to the design of "hybrid" inhibitors where the electronic properties of TMP were balanced with solubilizing residues like Lysine.

Case Study B: Tubulin-Targeting Peptides

The 3,4,5-trimethoxyphenyl moiety is the pharmacophore of Combretastatin A-4 , a potent antimitotic agent that binds to the colchicine site of tubulin.

-

Peptidomimetic Strategy: Researchers have synthesized small peptides and peptidomimetics incorporating TMP to mimic the A-ring of Combretastatin.

-

Mechanism: The TMP side chain inserts into the hydrophobic pocket of

-tubulin, inhibiting microtubule polymerization. This confirms that the TMP amino acid can function as a "warhead" in peptide-drug conjugates (PDCs).

Data Summary: Physicochemical Comparison

| Property | Phenylalanine (Phe) | 3,4,5-Trimethoxyphenylalanine (TMP) | Impact on Peptide |

| Electronic Nature | Neutral Aromatic | Electron-Rich ( | Enhances cation- |

| Steric Width | ~5.0 Å | ~7.5 Å (Methoxy spread) | Probes pocket volume/plasticity |

| Lipophilicity | High | Moderate-High (Polar Methoxy) | Alters solubility & membrane perm. |

| Hammett | 0.00 | -0.16 (approx. composite) | Increases oxidative susceptibility |

Part 5: Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-TMP-OH

Critical Warning: The electron-rich ring of TMP is highly susceptible to electrophilic aromatic substitution during TFA cleavage. The tert-butyl cations generated from protecting group removal can re-alkylate the TMP ring (scavenger failure).

Reagents:

-

Resin: Rink Amide or Wang (0.5 mmol/g loading).

-

Coupling: DIC/Oxyma or HATU/DIPEA (Standard conditions are generally safe).

-

Cleavage Cocktail: Reagent K (TFA/Phenol/Water/Thioanisole/EDT).

Step-by-Step Workflow:

-

Coupling: Dissolve Fmoc-TMP-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF. Add to resin.[2] Reaction time: 45–60 mins. Note: TMP couples slightly slower than Phe due to steric bulk.

-

Deprotection: 20% Piperidine in DMF (2 x 5 min). UV monitoring of the dibenzofulvene adduct is recommended to ensure complete removal.

-

Cleavage (The Critical Step):

-

Prepare Reagent K : TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), EDT (2.5%).

-

Why? Phenol and Thioanisole are critical scavengers. Without them, t-butyl cations from other residues (e.g., Boc-Lys, tBu-Ser) will attack the electron-rich 3,4,5-trimethoxy ring, forming irreversible byproducts.

-

Incubate resin for 2–3 hours at room temperature.

-

-

Precipitation: Filter resin, concentrate filtrate under

, and precipitate in ice-cold diethyl ether.

Visualization: SPPS Logic Flow

Caption: SPPS workflow highlighting the critical risk of ring alkylation during cleavage and the necessity of Reagent K.

Part 6: References

-

Erlenmeyer-Plöchl Synthesis: Carter, H. E. (1946). "Azlactones."[1][3][4] Organic Reactions, 3, 198.[3]

-

Opioid Peptide SAR: Schiller, P. W., et al. (1985). "Structure-activity relationships of cyclic opioid peptide analogues containing a phenylalanine residue in the 3-position." Journal of Medicinal Chemistry, 28(11), 1766–1771.

-

Proteasome Inhibitors: "Design, synthesis and structural evaluation of peptidomimetics towards foldamers... and non covalent inhibitors of the 20S proteasome." Universität Regensburg.[5]

-

Tubulin Targeting: Pettit, G. R., et al. (1995). "Antineoplastic agents. 291. Isolation and structure of combretastatin A-1." Journal of Medicinal Chemistry. (Contextual reference for 3,4,5-trimethoxy pharmacophore).

-

SPPS Side Reactions: King, D. S., Fields, C. G., & Fields, G. B. (1990). "A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis." International Journal of Peptide and Protein Research, 36(3), 255-266.

Sources

Methodological & Application

Application Note: Fmoc-3,4,5-Trimethoxyphenylalanine (Fmoc-Tmp-OH) in Solid Phase Peptide Synthesis

Abstract

The incorporation of 3,4,5-trimethoxyphenylalanine (Tmp) into peptide sequences offers unique physicochemical properties, including increased hydrophobicity, specific receptor-ligand interactions (mimicking mescaline moieties), and conformational constraints. However, the electron-rich nature of the trimethoxybenzyl side chain and its steric bulk present distinct challenges in Solid Phase Peptide Synthesis (SPPS). This application note details a robust protocol for the coupling, deprotection, and cleavage of Fmoc-Tmp-OH, specifically addressing the prevention of electrophilic aromatic substitution (EAS) side reactions during acidic cleavage.

Introduction & Mechanistic Insight

The Challenge of the Trimethoxy Group

Fmoc-Tmp-OH presents two primary synthetic hurdles:

-

Steric Hindrance: The methoxy groups at positions 3, 4, and 5 create a bulky side chain that can impede the approach of the activated amino acid to the N-terminus of the resin-bound peptide, leading to incomplete coupling or deletion sequences.

-

Electron-Rich Aromatic Ring: The three methoxy groups are strong electron-donating groups (EDGs) via resonance. This makes the phenyl ring highly nucleophilic. During the final cleavage step with Trifluoroacetic Acid (TFA), protecting groups (e.g., Boc, t-Bu, Trt) generate reactive carbocations. Without adequate scavenging, these cations can irreversibly alkylate the Tmp ring.

Strategic Solution

To overcome these issues, this protocol utilizes high-efficiency coupling reagents (HATU/HOAt) to drive reaction kinetics and a high-scavenger cleavage cocktail to quench electrophiles before they can modify the Tmp residue.

Materials & Equipment

| Category | Item | Specification/Notes |

| Reagents | Fmoc-Tmp-OH | >98% purity, L-enantiomer.[1] Store at 4°C. |

| Resin | Rink Amide (0.6 mmol/g) or Wang (0.7 mmol/g). Lower loading reduces aggregation. | |

| Activator | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[2] | |

| Base | DIPEA (N,N-Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine). | |

| Solvents | DMF (Peptide grade, amine-free), DCM, NMP. | |

| Cleavage | TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water, DODT (3,6-Dioxa-1,8-octanedithiol). | |

| Equipment | Synthesizer | Automated microwave or manual glass vessel with N2 agitation. |

| Analysis | HPLC (C18 column), LC-MS (ESI). |

Experimental Protocol

Resin Preparation[3][4]

-

Selection: Use a low-loading resin (0.3 – 0.6 mmol/g) to minimize steric crowding between growing peptide chains, which is exacerbated by the bulky Tmp residue.

-

Swelling: Swell resin in DCM for 20 minutes, followed by DMF for 20 minutes. This ensures optimal solvation of the polymer matrix.

Fmoc Deprotection Cycle

Standard deprotection conditions are generally safe for Tmp.

-

Reagent: 20% Piperidine in DMF (v/v) with 0.1M HOBt (to suppress aspartimide formation if Asp is present).

-

Cycle:

-

Treat with 20% Piperidine/DMF (2 x 5 min).

-

Wash with DMF (5 x 1 min) to remove all traces of piperidine.

-

Note: Ensure flow rate is sufficient to remove the dibenzofulvene adduct.

-

Coupling of Fmoc-Tmp-OH (Critical Step)

Due to steric bulk, standard DIC/Oxyma couplings may be insufficient. We recommend the HATU/HOAt activation method.

Stoichiometry: 4 eq Amino Acid : 3.9 eq HATU : 4 eq HOAt : 8 eq DIPEA.

-

Activation: Dissolve Fmoc-Tmp-OH (4 eq), HATU (3.9 eq), and HOAt (4 eq) in minimal DMF. Add DIPEA (8 eq) immediately prior to addition to the resin.

-

Why HOAt? It accelerates coupling rates for sterically hindered amino acids better than HOBt.

-

-

Time: Shake/agitate for 60–90 minutes at room temperature.

-

Microwave Option: 75°C for 5 minutes (ensure Tmp stability; Tmp is generally stable, but test a small batch first).

-

-

Monitoring: Perform a Kaiser Test (ninhydrin).

-

Capping (Optional but Recommended): Treat with Acetic Anhydride/Pyridine/DMF (1:1:8) for 10 min to cap any unreacted amines, preventing deletion sequences.

Cleavage & Isolation (The "Scavenger" Critical Control Point)

The electron-rich Tmp ring acts as a "cation trap." If you use a standard cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H2O) on a peptide containing Tmp and t-butyl protected residues (Ser, Thr, Tyr, Asp, Glu), you risk alkylating the Tmp ring.

Recommended Cocktail (Reagent K mimic):

-

TFA: 90%

-

Phenol: 2.5% (Traps cations)[7]

-

Water: 2.5% (Hydrolyzes esters)

-

Thioanisole: 2.5% (Accelerates removal of Pbf/Trt and scavenges)

-

TIS (Triisopropylsilane): 2.5% (Hydride donor/scavenger)[6][7]

Alternative (Odorless): TFA (92.5%) / TIS (2.5%) / Water (2.5%) / DODT (2.5%). DODT is a highly efficient scavenger for electron-rich systems.

Procedure:

-

Wash resin with DCM (3x) to remove DMF (DMF can form formyl-adducts in TFA).

-

Add Cleavage Cocktail (10 mL per 1g resin).

-

Agitate for 2.5 – 3 hours at room temperature.

-

Filter resin and precipitate filtrate into cold diethyl ether (-20°C).

-

Centrifuge (3000 rpm, 5 min), decant ether, and repeat wash 2x.

Visualization of Workflows

Synthesis Logic Flow

The following diagram illustrates the decision matrix for coupling Fmoc-Tmp-OH.

Cleavage Risk Mechanism

This diagram details why specific scavengers are required, showing the path of the electrophilic attack on the Tmp ring.

Analytical Expectations & Troubleshooting

HPLC Profile

-

Retention Time: Tmp is significantly more hydrophobic than Phenylalanine (Phe). Expect the Tmp-containing peptide to elute later (higher % acetonitrile) than the native sequence.

-

UV Absorption: The trimethoxy ring has a distinct UV absorption pattern. While 214 nm (amide bond) is standard, monitoring at 254 nm or 280 nm can help identify the Tmp residue specifically due to the aromatic ether absorbance.

Mass Spectrometry (ESI)

-

Mass Shift: Tmp (MW residue = 209.2 Da) vs Phe (MW residue = 147.2 Da).

-

Diagnostic Ions: Look for the +62 Da shift per replaced Phe residue.

-

Common Adducts:

-

+56 Da: t-Butyl alkylation (indicates insufficient scavenging).

-

+16 Da: Oxidation (rare, but possible if scavengers were old).

-

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Incomplete Coupling | Steric hindrance of Tmp side chain. | Use HATU/HOAt. Increase temperature to 50°C (microwave). Double couple. |

| +56 Da Mass Peak | t-Butyl alkylation of Tmp ring. | Use "Reagent K" or add DODT/Phenol to cleavage cocktail.[6][7] |

| Precipitate in Reaction | Low solubility of Fmoc-Tmp-OH. | Dissolve Fmoc-Tmp-OH in NMP instead of DMF before activation. |

| Racemization | Excessive base activation. | Reduce DIPEA to 1.8 eq relative to AA, or use Collidine (TMP). |

References

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[4][8] Chemical Reviews. (Comprehensive guide on protecting groups and cleavage mechanisms).

-

King, D. S., Fields, C. G., & Fields, G. B. (1990).[9] "A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis."[6][8][9][] International Journal of Peptide and Protein Research.[9] (Origin of Reagent K for electron-rich residues).

-

Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society. (Basis for using HOAt/HATU for hindered amino acids).

-

Sigma-Aldrich. "Fmoc Solid Phase Peptide Synthesis - Cleavage and Deprotection Protocols." Technical Library.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pentelutelabmit.com [pentelutelabmit.com]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. chem.uci.edu [chem.uci.edu]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.cn]

- 8. peptide.com [peptide.com]

- 9. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Bridging Stability and Bioactivity with Modified Cyclic Peptides

An Application Guide to the Synthesis of Cyclic Peptides Containing 3,4,5-Trimethoxyphenylalanine

In the landscape of modern drug discovery, cyclic peptides have emerged as a compelling modality, occupying the space between small molecules and large biologics. Their constrained cyclic structure often imparts significant advantages over linear counterparts, including enhanced metabolic stability, improved resistance to proteolytic degradation, and a conformationally pre-organized state that can lead to higher binding affinity and selectivity for therapeutic targets.[1] The process of peptide cyclization is a key strategy to enhance the drug-like properties of these molecules.[2]

This guide focuses on the incorporation of a particularly valuable non-canonical amino acid, 3,4,5-trimethoxyphenylalanine, into a cyclic peptide scaffold. The 3,4,5-trimethoxyphenyl moiety is a privileged pharmacophore found in numerous natural products with potent biological activity. It is notably a key structural feature of combretastatin A-4, a powerful inhibitor of tubulin polymerization.[3] By incorporating this amino acid, researchers can design novel peptides that target protein-protein interactions or mimic the bioactive conformation of potent natural products, opening new avenues for therapeutics in oncology and beyond.[3][4]

This document provides a detailed, experience-driven guide for researchers, covering the synthesis of the linear peptide via Solid-Phase Peptide Synthesis (SPPS), strategies for efficient on-resin cyclization, and final purification and characterization of the target molecule.

Part 1: The Key Building Block: Fmoc-L-(3,4,5-trimethoxy)phenylalanine

The successful incorporation of any non-canonical amino acid begins with a high-quality, appropriately protected building block. For Fmoc-based SPPS, the required monomer is N-α-Fmoc-L-3,4,5-trimethoxyphenylalanine.

Availability: Fortunately, this specialized amino acid derivative is commercially available, which is the recommended starting point for this protocol.

-

Compound: (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4,5-trimethoxyphenyl)propanoic acid

-

Common Name: Fmoc-L-3,4,5-trimethoxyphenylalanine

-

CAS Number: 381222-53-3[5]

Synthetic Background: For researchers interested in the underlying chemistry, Fmoc-protected amino acids are typically synthesized by reacting the free amino acid with an Fmoc-donating reagent, such as 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl), under aqueous basic conditions.[6][7] This standard procedure ensures the selective protection of the α-amino group, leaving the carboxylic acid free for subsequent activation and coupling during SPPS.[6]

Part 2: Protocol for Solid-Phase Synthesis of the Linear Peptide Precursor

This protocol details the manual synthesis of a linear peptide precursor using the Fmoc/tBu strategy.[8] The sequence is designed to be cyclized "head-to-tail" via an on-resin macrolactamization strategy. To achieve this, the peptide is anchored to the resin via an amino acid side chain. Here, we use an aspartic acid residue whose side-chain carboxyl group is attached to the resin via a cleavable linker, leaving its α-carboxyl group free for the final cyclization step.

Workflow Overview:

Caption: General workflow for Fmoc-SPPS of the linear peptide precursor.

Materials and Reagents:

| Reagent | Purpose | Typical Excess (eq) |

| Wang Resin | Solid support | 1.0 |

| Fmoc-Asp-OAll | First amino acid for side-chain anchor | 3.0 |

| Fmoc-protected Amino Acids | Building blocks | 3.0 - 5.0 |

| Fmoc-L-3,4,5-trimethoxyphenylalanine | Bulky building block | 3.0 - 5.0 |

| HATU (or HCTU/HBTU) | Coupling/Activating reagent | 2.9 - 4.9 |

| N,N-Diisopropylethylamine (DIPEA) | Activation Base | 6.0 - 10.0 |

| 20% (v/v) Piperidine in DMF | Fmoc deprotection solution | - |

| Dichloromethane (DCM), Dimethylformamide (DMF) | Solvents | - |

Step-by-Step Protocol:

-

Resin Preparation and First Amino Acid Loading: a. Place Wang resin (1.0 eq, e.g., 0.1 mmol scale) in a peptide synthesis vessel. b. Swell the resin in DMF for 1 hour. Drain the solvent. c. In a separate vial, dissolve Fmoc-Asp-OAll (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in DMF. d. Add the activated amino acid solution to the swollen resin and agitate for 4 hours at room temperature. e. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents. f. Self-Validation: Take a small sample of resin to quantify the loading efficiency using UV-Vis spectroscopy to measure the amount of Fmoc released by piperidine treatment.[9]

-

Iterative Peptide Elongation Cycles (for each subsequent amino acid): a. Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain. Repeat with a second 15-minute treatment. This removes the Fmoc group, exposing a free N-terminal amine.[10] b. Washing: Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine. c. Amino Acid Coupling: i. In a separate vial, pre-activate the next Fmoc-amino acid (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 5-10 minutes. ii. Add the activated solution to the resin. Agitate for 1-2 hours. d. Washing: Wash the resin with DMF (3x). e. Self-Validation: Perform a Kaiser test (or Chloranil test) on a few beads of resin. A positive result (blue beads for Kaiser test) indicates an incomplete coupling reaction due to free primary amines. If the test is positive, repeat the coupling step (double coupling).

-

Expert Insight: Incorporating Fmoc-L-3,4,5-trimethoxyphenylalanine: The 3,4,5-trimethoxyphenylalanine residue is sterically hindered, which can lead to slow or incomplete coupling.[11] To ensure a successful incorporation:

-

Use Potent Reagents: Employ a highly efficient coupling reagent like HATU or HCTU.

-

Increase Equivalents: Use a higher excess of the protected amino acid and coupling reagents (e.g., 5.0 eq).

-

Double Couple: Routinely perform a second coupling step to drive the reaction to completion.

-

Extend Reaction Time: Increase the coupling time to 3-4 hours or allow it to proceed overnight.

-

Advanced Technique: For particularly difficult sequences, microwave-assisted SPPS can dramatically improve the efficiency of coupling hindered amino acids.[12]

-

Part 3: On-Resin Head-to-Tail Cyclization Protocol

On-resin cyclization is generally preferred over solution-phase methods as the resin matrix enforces a "pseudo-dilution" effect.[] This favors the desired intramolecular cyclization reaction over intermolecular reactions that lead to dimers and higher-order oligomers.

Cyclization Mechanism:

Caption: Key steps of the on-resin head-to-tail cyclization strategy.

Step-by-Step Protocol:

-

C-Terminal Deprotection (Allyl Cleavage): a. Wash the fully assembled linear peptide-resin with DCM (5x). b. Prepare a solution of Pd(PPh₃)₄ (0.25 eq) and phenylsilane (PhSiH₃, 5.0 eq) in anhydrous DCM. c. Add the solution to the resin and agitate under an inert atmosphere (e.g., Nitrogen or Argon) for 2 hours. d. Drain and wash the resin thoroughly with DCM (3x), DMF (3x), 0.5% DIPEA in DMF (2x), and finally DMF (3x). This exposes the α-carboxyl group of the C-terminal aspartic acid.

-

N-Terminal Deprotection (Fmoc Cleavage): a. Perform the standard Fmoc deprotection as described in Part 2, Step 2a (20% piperidine in DMF). b. Wash the resin extensively with DMF (at least 7x) to ensure complete removal of piperidine, which would otherwise interfere with the cyclization reaction.

-

Macrolactamization (Ring Closure): a. Swell the resin in a large volume of DMF. The goal is to achieve high dilution conditions to further favor the intramolecular reaction. b. In a separate vial, prepare the cyclization solution: HATU (4.0 eq) and DIPEA (8.0 eq) in DMF. c. Add the cyclization solution to the resin and agitate at room temperature for 12-24 hours. d. Self-Validation: After the reaction, take a small aliquot of the resin. Cleave the peptide from this aliquot and analyze the crude product by LC-MS to determine the ratio of cyclic product to remaining linear precursor. If significant linear peptide remains, the cyclization can be repeated.

Part 4: Final Cleavage, Purification, and Analysis

The final steps involve releasing the cyclic peptide from the solid support, purifying it from synthetic impurities, and confirming its identity and purity.

Step-by-Step Protocol:

-

Cleavage from Resin and Side-Chain Deprotection: a. Wash the cyclized peptide-resin with DMF (3x) and DCM (5x). Dry the resin under vacuum for 1 hour. b. Prepare a cleavage cocktail. A standard Reagent K is effective: 94% Trifluoroacetic acid (TFA), 2.5% water, 2.5% ethanedithiol (EDT), 1% triisopropylsilane (TIS). c. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. d. Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x). Dry the crude peptide pellet under vacuum.

-

Purification by Reverse-Phase HPLC (RP-HPLC): a. Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water). b. Purify the peptide using a preparative C18 RP-HPLC column. c. Collect fractions corresponding to the major product peak and confirm the mass of each fraction by MS. d. Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.

| RP-HPLC Purification Parameters (Typical) |

| Column: |

| Mobile Phase A: |

| Mobile Phase B: |

| Gradient: |

| Flow Rate: |

| Detection: |

-

Analytical Characterization: a. Purity Analysis: Inject a small amount of the final product onto an analytical RP-HPLC system. Purity should be >95% as determined by peak area integration. b. Identity Confirmation: Analyze the final product using high-resolution mass spectrometry (HRMS), such as ESI-TOF or Orbitrap. The observed mass should match the theoretical calculated mass of the cyclic peptide.

References

- Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2009). N-Methylated cyclic peptides as templates for shifting from agonists to antagonists. Accounts of Chemical Research, 42(10), 1588-1599. (Note: This is a representative reference for the concepts discussed; the provided search results form the primary basis for the guide).

- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.

- Young, J. D., & Merrifield, R. B. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research, 3(4), 194–200.

- AltaBioscience. (2024, November 7). Peptide Cyclisation Methods.

- Peptideweb.com. (n.d.). Synthesis protocols.

- Camarero, J. A., & Muir, T. W. (2004). On-Resin Native Chemical Ligation for Cyclic Peptide Synthesis. Journal of the American Chemical Society, 121(23), 5597-5598.

- Semantic Scholar. (n.d.). Analytical Tools for Dynamic Combinatorial Libraries of Cyclic Peptides.

- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.

- Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from Luxembourg Bio Technologies website.

- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).

- Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained.

- Martinez, C., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols, 6(6), 108.

- Moodle@Units. (n.d.). solid phase peptide.

- ChemPep. (n.d.). Overview of Fmoc Amino Acids.